molecular formula C16H19N3O2S3 B6476600 5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide CAS No. 2640885-64-7

5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6476600
CAS No.: 2640885-64-7
M. Wt: 381.5 g/mol
InChI Key: RLYDBGXRPGQVHU-UHFFFAOYSA-N
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Description

5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.06394038 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . The specific target can vary depending on the structural modifications of the compound.

Mode of Action

The mode of action involves the compound interacting with its target, leading to changes in the target’s function. This interaction often involves the formation of strong hydrogen bonds between the compound and the amino acid residues of the target . The exact changes resulting from this interaction would depend on the specific target and the nature of the compound.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in . The downstream effects would depend on the specific pathway and how it interacts with other pathways in the cell.

Pharmacokinetics

Similar compounds are often highly soluble in polar organic solvents and stable under normal temperature and pressure . These properties could influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme involved in a disease pathway, the result could be a reduction in the symptoms of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s efficacy could be affected by the concentration of other molecules that compete for the same target. Its stability could be influenced by factors such as temperature and pH.

Properties

IUPAC Name

5-ethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S3/c1-3-13-5-7-16(23-13)24(20,21)18-9-8-14-4-6-15(22-14)12-10-17-19(2)11-12/h4-7,10-11,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYDBGXRPGQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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